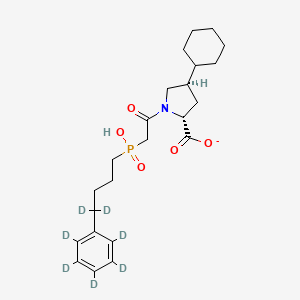

Fosinoprilat-d7

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

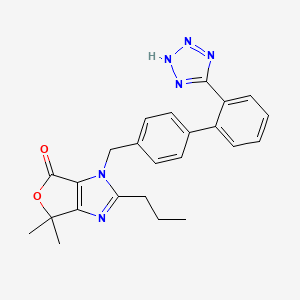

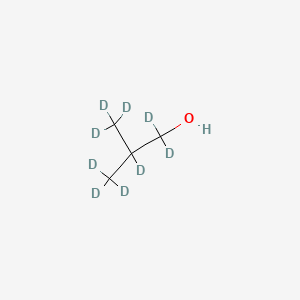

Fosinoprilat-d7 is the labelled analogue of Fosinoprilat, which is a metabolite of Fosinopril . Fosinopril is an angiotensin-converting enzyme inhibitor used for the treatment of hypertension and some types of chronic heart failure .

Synthesis Analysis

A sensitive and efficient LC–MS/MS method for the bioanalysis of fosinopril diacid from human plasma has been developed . This method has been successfully applied for a bioequivalence study of Fosinopril diacid in humans .Molecular Structure Analysis

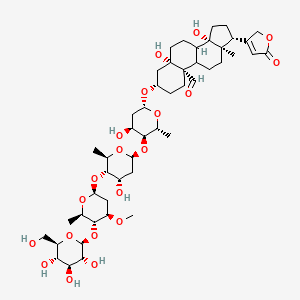

High-resolution crystal structures of both nACE (1.75 Å) and cACE (1.85 Å) in complex with fosinoprilat, a clinically used inhibitor, have been reported . These structures allowed detailed analysis of the molecular features conferring domain selectivity by fosinoprilat .Chemical Reactions Analysis

Fosinoprilat is an ester prodrug that hydrolyzes in the liver to fosinoprilat, its principle active metabolite form . The metabolic profile of the antihypertensive agents are intensively studied because of the broad inter-individual variability on plasma concentrations and the diversity on the efficacy response especially due to the P450 dependent metabolic status they present .Physical And Chemical Properties Analysis

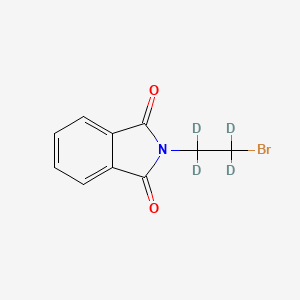

Fosinoprilat-d7 has a molecular formula of C23H33NO5P- . More detailed physical and chemical properties can be found in the PubChem database .Scientific Research Applications

Pharmacokinetics and Drug Metabolism

Fosinoprilat-d7 is used as an internal standard in pharmacokinetic studies to understand the metabolism and distribution of fosinopril, its prodrug form . By comparing the concentration of fosinoprilat-d7 with fosinopril in biological samples, researchers can determine the rate at which fosinopril is converted into its active metabolite, fosinoprilat.

Analytical Method Development

Researchers have developed sensitive and robust ultra-fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS) methods using fosinoprilat-d7. This allows for the simultaneous quantification of fosinopril and fosinoprilat in biological samples, which is crucial for drug development and therapeutic monitoring .

Stability and Degradation Studies

Fosinoprilat-d7 plays a role in the analysis of the stability of fosinopril. It helps in understanding how fosinopril degrades over time and under various conditions, which is essential for ensuring the quality and efficacy of the drug during storage and use .

Bioavailability Assessment

In studies assessing the bioavailability of fosinopril, fosinoprilat-d7 is used to accurately measure the amount of drug that reaches systemic circulation. This is vital for dosage form design and to ensure consistent therapeutic effects .

Drug Interaction Studies

Fosinoprilat-d7 can be employed to investigate potential drug-drug interactions. By monitoring the levels of fosinoprilat-d7, researchers can observe how the presence of other drugs might affect the metabolism of fosinopril .

Chemometric Analysis

Fosinoprilat-d7 is utilized in chemometric analyses to optimize and validate analytical methods. This includes the development of algorithms and statistical models to predict the behavior of fosinopril in various conditions .

Mechanism of Action

Target of Action

Fosinoprilat-d7, the active metabolite of the prodrug fosinopril, primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure .

Biochemical Pathways

The inhibition of ACE leads to a decrease in angiotensin II levels, causing an increase in plasma renin activity and a reduction in aldosterone secretion . This alteration in the RAAS pathway results in the dilation of blood vessels and a decrease in blood volume, which collectively lower blood pressure .

Pharmacokinetics

Fosinopril, the prodrug, is rapidly hydrolyzed to fosinoprilat-d7 by esterases in the liver and gastrointestinal mucosa . . The half-life of fosinoprilat-d7 is approximately

Safety and Hazards

Fosinoprilat has been evaluated for safety in more than 2,100 individuals in hypertension and heart failure trials, including approximately 530 patients treated for a year or more . Generally, adverse events were mild and transient, and their frequency was not prominently related to dose within the recommended daily dosage range .

Future Directions

Fosinopril is an ACE inhibitor used to treat mild to moderate hypertension, congestive heart failure, and to slow the progression of renal disease in hypertensive diabetics . The drug is distinguishable from enalapril and captopril due to its long half-life, hydrophilicity, and resistance to liver breakdown . Future research may focus on improving the efficacy and reducing the side effects of this drug .

properties

IUPAC Name |

(2R,4R)-4-cyclohexyl-1-[2-[[4,4-dideuterio-4-(2,3,4,5,6-pentadeuteriophenyl)butyl]-hydroxyphosphoryl]acetyl]pyrrolidine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34NO5P/c25-22(17-30(28,29)14-8-7-11-18-9-3-1-4-10-18)24-16-20(15-21(24)23(26)27)19-12-5-2-6-13-19/h1,3-4,9-10,19-21H,2,5-8,11-17H2,(H,26,27)(H,28,29)/p-1/t20-,21+/m0/s1/i1D,3D,4D,9D,10D,11D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOIWWYDXDVSWAZ-LXKGALOTSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CC(N(C2)C(=O)CP(=O)(CCCCC3=CC=CC=C3)O)C(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])CCCP(=O)(CC(=O)N2C[C@H](C[C@@H]2C(=O)[O-])C3CCCCC3)O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33NO5P- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fosinoprilat-d7 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Bromotricyclo[3.1.0.0~2,6~]hexane](/img/structure/B586415.png)

![(6'-Methoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) 2-(pyridin-2-yldisulfanyl)benzoate](/img/structure/B586417.png)